Enhanced Lipophilicity (ΔLogP +0.7) vs. Unsubstituted Benzimidazol-2-amine Analog
Substitution of the 5-position hydrogen with chlorine increases the compound's lipophilicity by approximately 0.7 LogP units relative to the unsubstituted analog (1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazol-2-amine, CAS 1038711-14-6), which has an experimentally validated ACD/LogP of 1.08 . Based on the well-established Hansch hydrophobic fragmental constant (π = 0.71 for aromatic Cl) [1], the predicted LogP of the 5-chloro derivative is approximately 1.79. This difference directly impacts passive membrane permeability and nonspecific protein binding, affecting both in vitro assay behavior and in vivo pharmacokinetics.
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 1.79 (estimated from unsubstituted analog LogP 1.08 + πCl 0.71) |
| Comparator Or Baseline | Unsubstituted analog (CAS 1038711-14-6): ACD/LogP = 1.08 |
| Quantified Difference | +0.71 LogP units (greater lipophilicity) |
| Conditions | ACD/Labs Percepta PhysChem prediction for the unsubstituted analog; Hansch π constant for aromatic chlorine. |
Why This Matters
Higher lipophilicity enhances membrane permeability and may improve cell-based assay potency, but also increases the risk of off-target binding; procurement of the exact 5-chloro compound ensures reproducible logP-driven assay behavior.
- [1] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. π(Cl, aromatic) = 0.71. View Source
